2-(1-ethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid
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Overview
Description
2-(1-ethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and two fluorine atoms attached to the acetic acid moiety
Preparation Methods
The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole with difluoroacetic acid under appropriate conditions. The reaction typically requires the use of a catalyst and may be carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the product.
Chemical Reactions Analysis
2-(1-ethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions where the fluorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-ethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but studies have shown that pyrazole derivatives can modulate various biochemical processes .
Comparison with Similar Compounds
2-(1-ethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid can be compared with other similar compounds, such as:
2-amino-5-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl-N,N-dimethylbenzamide: This compound also contains a pyrazole ring and exhibits similar biological activities.
Hydrazine-coupled pyrazole derivatives: These compounds have shown potent antileishmanial and antimalarial activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of difluoroacetic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8F2N2O2 |
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Molecular Weight |
190.15 g/mol |
IUPAC Name |
2-(2-ethylpyrazol-3-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-2-11-5(3-4-10-11)7(8,9)6(12)13/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
DWDDPJXQBIZWPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C(=O)O)(F)F |
Origin of Product |
United States |
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